molecular formula C20H16N2O2S B2945668 N-(naphthalen-2-yl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide CAS No. 862973-83-9

N-(naphthalen-2-yl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide

Cat. No.: B2945668
CAS No.: 862973-83-9
M. Wt: 348.42
InChI Key: PFRXKGHUBZMKFB-UHFFFAOYSA-N
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Description

N-(naphthalen-2-yl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide is a synthetic small molecule designed for research applications. It integrates two privileged pharmacophores: a 2-oxobenzothiazole moiety and a naphthalene ring system, which are known to contribute to significant biological activity. Compounds featuring the benzothiazole core have been identified as potent negative allosteric modulators of specific ion channels, such as the Zinc-Activated Channel (ZAC), and represent a valuable tool for probing the physiological functions of these receptors . Furthermore, structural analogs combining the benzothiazole scaffold with naphthalene groups have demonstrated potent anti-inflammatory effects in biological models, showing efficacy in suppressing prostaglandin E2 (PGE2) generation with nanomolar-range EC50 values . This suggests potential research applications in studying inflammatory pathways. Researchers can utilize this compound to investigate its mechanism of action and specificity for various biological targets. This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-naphthalen-2-yl-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c23-19(21-16-10-9-14-5-1-2-6-15(14)13-16)11-12-22-17-7-3-4-8-18(17)25-20(22)24/h1-10,13H,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRXKGHUBZMKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(naphthalen-2-yl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide is a compound that has garnered attention in scientific research due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, while also providing insights into its molecular structure and synthesis.

Molecular Structure and Properties

The compound features a naphthalene moiety linked to a benzothiazole group via a propanamide chain. The presence of these aromatic systems suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Key Features:

  • Naphthalene Group: Contributes to hydrophobic interactions.
  • Benzothiazole Group: Known for bioactivity, often involved in drug design.
  • Propanamide Linkage: Enhances solubility and stability.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. A related study highlighted that 3-hydroxy-N-(substituted phenyl)-4-oxothiazolidin derivatives demonstrated strong antimicrobial activity, suggesting that similar structures may yield comparable results with the target compound .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have been explored through various assays. Research indicates that thiazole derivatives can significantly reduce inflammation markers in vivo. For example, thiazole derivatives were tested for their anti-inflammatory properties and were found to exhibit notable efficacy in reducing edema in animal models . This suggests that this compound may also possess similar anti-inflammatory capabilities.

Anticancer Activity

The anticancer potential of compounds containing naphthalene and benzothiazole moieties has been documented. Studies indicate that such compounds can act as sensitizers in cancer therapies, enhancing the efficacy of standard treatments like cisplatin . Molecular docking studies reveal that these compounds may interact with key proteins involved in tumor progression, indicating their potential as therapeutic agents .

Summary of Research Findings

Biological ActivityStudy ReferenceFindings
Antimicrobial Significant activity against various bacterial strains.
Anti-inflammatory Reduced inflammation markers in animal models.
Anticancer Potential sensitizer for cisplatin; interaction with tumor-related proteins.

Case Studies

  • Antimicrobial Evaluation : A study synthesized several benzothiazole derivatives and evaluated their antimicrobial activities against common pathogens. The findings indicated that certain derivatives exhibited MIC values lower than standard antibiotics, showcasing their potential as alternative treatments.
  • Anti-inflammatory Assessment : In vivo experiments using rat models demonstrated that a related compound significantly reduced paw edema when administered at specific dosages, indicating its therapeutic potential in treating inflammatory conditions.

Scientific Research Applications

N-(naphthalen-2-yl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide is a complex organic compound with a molecular formula of C24H20N2O3SC24H20N2O3S. It belongs to the class of amides and is characterized by a naphthalene moiety and a benzothiazole group linked by a propanamide chain.

Scientific Research Applications

While specific applications of this compound are currently limited, its structural features suggest potential uses in medicinal chemistry and related scientific fields.

Potential Therapeutic Applications

Research indicates that this compound may possess anti-inflammatory and analgesic properties. Compounds containing benzothiazole structures are known for their pharmacological activities, including anti-cancer and antimicrobial effects, suggesting that this compound may also possess therapeutic potential.

The dual aromatic system (naphthalene and benzothiazole) in this compound may contribute to enhanced biological activity compared to simpler analogs. Its unique combination of structural elements may allow for unique interactions with biological targets, potentially leading to novel therapeutic effects not observed in similar compounds.

Interaction Studies

Interaction studies involving this compound could focus on its binding affinity to specific biological targets such as enzymes or receptors. These studies typically utilize techniques such as:

  • X-ray crystallography
  • NMR spectroscopy
  • Surface plasmon resonance

Such studies help elucidate the mechanism of action and guide further development of this compound as a therapeutic agent.

Related Research

Comparison with Similar Compounds

Benzothiazol-2-one Derivatives

  • 3-(2-Oxobenzo[d]thiazol-3(2H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide (Compound 2) : Structural Difference: Replaces naphthalen-2-yl with a 4-(trifluoromethyl)phenyl group. Synthetic Yield: 34%, lower than naphthalene analogues, suggesting steric or electronic challenges in coupling steps. Bioactivity: Demonstrated selectivity as a dopamine D2 receptor antagonist, highlighting the role of substituents in modulating CNS activity.

Naphthalene-Containing Compounds

  • 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) :
    • Structural Difference : Incorporates a triazole ring and acetamide linker instead of propanamide.
    • Impact : The triazole enhances hydrogen-bonding capacity, while the shorter linker may reduce conformational flexibility.
    • Synthetic Efficiency : Higher yield (82%) due to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust click chemistry method.

Benzoxazolinone Analogues

  • N′-(Thiophen-2-ylmethylene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide (20) : Structural Difference: Replaces benzothiazol-2-one with benzoxazolinone and introduces a hydrazide linker. Impact: The oxygen atom in benzoxazolinone reduces electronegativity compared to sulfur in benzothiazol-2-one, affecting redox properties and metabolic stability.

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Analogues

Compound Melting Point (°C) Yield (%) IR (C=O stretch, cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound Not reported - ~1670–1680 (estimated) Naphthalene H: ~7.2–8.4
3-(2-Oxobenzo[d]thiazol-3-yl)propanamide (2) - 34 1678 CF₃-phenyl: 124.85 (q, J=271.3 Hz)
6a - 82 1671 Triazole CH₂: 5.38; Naphthalene H: 7.2–8.0
20 164–166 71 1676 Thiophene H: 7.21–7.58

Key Observations:

  • IR Spectroscopy: All compounds show C=O stretches near 1670–1680 cm⁻¹, confirming the propanamide/benzoxazolinone backbone .
  • NMR : Naphthalene protons in the target compound and 6a appear at δ ~7.2–8.4, while electron-deficient aryl groups (e.g., CF₃-phenyl in ) exhibit distinct downfield shifts.

Anticonvulsant Activity

  • rel-N-(4-chlorophenyl)-3-[(5aR,11bR)-2-oxo-5a,11b-dihydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-3(6H)-yl]propanamide : Structural Similarity: Shares a propanamide linker and thiazole core. Bioactivity: Exhibits anticonvulsant effects without analgesic properties, distinguishing it from opioids. The naphthalene analogue may exhibit enhanced blood-brain barrier penetration due to higher lipophilicity.

Dopamine Receptor Antagonism

  • The naphthalene variant’s bulkier substituent may alter receptor binding kinetics.

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